molecular formula C20H24FN3O4 B1650334 Ethyl 4-(3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate CAS No. 1171148-80-3

Ethyl 4-(3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

Cat. No. B1650334
CAS RN: 1171148-80-3
M. Wt: 389.4
InChI Key: KVUYFOMUDDOINQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a piperidine ring, and a fluorobenzyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the piperidine ring could impart some degree of three-dimensionality to the molecule, and the fluorobenzyl group could influence its electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the oxadiazole ring is often involved in nucleophilic substitution reactions, and the piperidine ring can participate in a variety of reactions due to its basicity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, which could influence its solubility and permeability .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its biological activity .

properties

IUPAC Name

ethyl 4-[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4/c1-2-27-19(26)10-9-18(25)24-11-3-4-15(13-24)20-23-22-17(28-20)12-14-5-7-16(21)8-6-14/h5-8,15H,2-4,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUYFOMUDDOINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCCC(C1)C2=NN=C(O2)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601127057
Record name Ethyl 3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-γ-oxo-1-piperidinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

CAS RN

1171148-80-3
Record name Ethyl 3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-γ-oxo-1-piperidinebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171148-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-γ-oxo-1-piperidinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate
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Ethyl 4-(3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate
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Ethyl 4-(3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate
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Ethyl 4-(3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate
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Ethyl 4-(3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate
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Ethyl 4-(3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

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